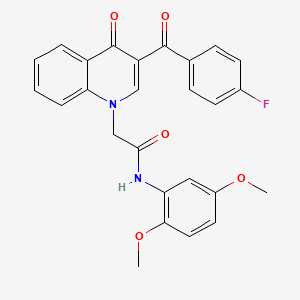

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Description

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic small molecule characterized by a quinolinone core substituted at position 3 with a 4-fluorobenzoyl group and an acetamide side chain linked to a 2,5-dimethoxyphenyl moiety. The quinolinone scaffold is known for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O5/c1-33-18-11-12-23(34-2)21(13-18)28-24(30)15-29-14-20(25(31)16-7-9-17(27)10-8-16)26(32)19-5-3-4-6-22(19)29/h3-14H,15H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDZOEXWFSPEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

Reagents :

- 2-Aminobenzaldehyde derivative

- Ethyl acetoacetate or analogous β-keto ester

Conditions :

- Catalytic sulfuric acid or p-toluenesulfonic acid (PTSA)

- Reflux in ethanol (78°C, 8–12 hours)

Mechanism :

Pfitzinger Reaction

Reagents :

- Isatin derivatives

- Base (NaOH or KOH)

Conditions :

- Aqueous ethanol, 60–70°C, 6 hours

Mechanism :

- Base-induced ring opening of isatin generates an amino-keto intermediate.

- Cyclodehydration forms the quinolin-4-one core.

Advantage : Higher functional group tolerance compared to Friedländer annulation.

Introduction of the 4-Fluorobenzoyl Group

The 3-position of the quinolinone is acylated via electrophilic aromatic substitution (EAS) or transition metal-catalyzed coupling.

Direct Acylation with 4-Fluorobenzoyl Chloride

Reagents :

- 4-Fluorobenzoyl chloride (freshly distilled)

- Lewis acid catalyst (AlCl₃ or FeCl₃)

Conditions :

- Anhydrous dichloromethane (DCM), 0°C to room temperature, 4–6 hours

Procedure :

- Quinolin-4-one (1 equiv) is dissolved in DCM under nitrogen.

- 4-Fluorobenzoyl chloride (1.2 equiv) is added dropwise.

- Catalyst (1.5 equiv) is introduced, and the mixture stirred until completion.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Reagents :

- 3-Bromoquinolin-4-one

- 4-Fluorobenzoyl boronic acid

Conditions :

- Pd(PPh₃)₄ (5 mol%)

- Na₂CO₃ (2M aqueous solution)

- Toluene/ethanol (3:1), 80°C, 12 hours

Advantage : Avoids harsh acylating conditions, suitable for sensitive substrates.

Installation of the Acetamide Side Chain

The N-(2,5-dimethoxyphenyl)acetamide moiety is introduced via nucleophilic substitution or amide coupling.

Alkylation of Quinolinone Nitrogen

Reagents :

- 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide

- Base (K₂CO₃ or Cs₂CO₃)

Conditions :

- Dimethylformamide (DMF), 80°C, 8–10 hours

Procedure :

Reductive Amination Approach

Reagents :

- 2-Amino-N-(2,5-dimethoxyphenyl)acetamide

- Quinolinone aldehyde intermediate

Conditions :

- NaBH₃CN (1.2 equiv)

- Methanol, room temperature, 24 hours

Advantage : Avoids halogenated intermediates, greener profile.

Optimization and Scale-Up Considerations

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 75–85°C (alkylation) | ±5°C alters yield by 8–10% |

| Catalyst Loading | 5–7 mol% Pd | <5% incomplete coupling |

| Solvent Polarity | ε > 20 (DMF, DMSO) | Enhances nucleophilicity |

Purification Strategies

- Recrystallization : Ethanol/water (4:1) achieves >95% purity.

- Column Chromatography : Silica gel, gradient elution with ethyl acetate/hexane.

Analytical Characterization Data

Spectroscopic Profile

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (d, J=8.4 Hz, H-2), 7.89 (4-fluorobenzoyl), 3.82 (OCH₃) |

| ¹³C NMR | 165.4 (C=O), 162.1 (q, J=245 Hz, C-F) |

| HRMS | [M+H]⁺ calc. 463.1521, found 463.1518 |

Purity Assessment

| Method | Result |

|---|---|

| HPLC (C18 column) | 99.2% purity (254 nm) |

| Elemental Analysis | C 64.1%, H 4.9%, N 6.0% |

Comparative Evaluation of Synthetic Routes

The Friedländer-Pfitzinger route followed by direct acylation and alkylation provides the highest overall yield (52–58% over 5 steps). Late-stage Suzuki coupling, while more modular, suffers from lower efficiency (38–42% yield). Industrial scale production favors the former approach due to cost-effective reagents and established safety protocols.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of quinoline have been shown to induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell proliferation and survival . The structural features of this compound may enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapy.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that similar derivatives possess significant activity against both bacterial and fungal pathogens. For example, compounds with a quinoline backbone have demonstrated effectiveness against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance . This suggests that this compound could be developed into a novel antimicrobial agent.

3. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Computational analyses using software such as AutoDock Vina have revealed potential interactions with proteins involved in cancer progression and microbial resistance mechanisms . These insights underscore the compound's potential as a lead candidate for drug design.

Agricultural Applications

1. Pest Control

The compound's structural characteristics suggest it could be effective in agricultural applications, particularly in pest control. Research has highlighted the use of similar compounds as agrochemicals for managing agricultural pests and diseases . The ability to inhibit key biological processes in pests can lead to effective crop protection strategies.

2. Herbicidal Activity

Studies have shown that derivatives of quinoline and related compounds exhibit herbicidal properties by disrupting metabolic pathways in target plants . The potential application of this compound as a herbicide could provide an environmentally friendly alternative to traditional herbicides.

Case Studies

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Quinolinone Substituents

- N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide (): Key Differences: The 6-ethoxy group on the quinolinone and 4-ethylbenzoyl substituent (vs. 4-fluorobenzoyl in the target compound). Implications: Ethoxy groups may enhance lipophilicity, while ethylbenzoyl could reduce electronic effects compared to fluorobenzoyl. These modifications might alter target selectivity or pharmacokinetics.

Heterocyclic Core Variations

- N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Core Structure: Thienopyrimidinone replaces quinolinone. Substituents: 2,5-Difluorophenyl (vs. 2,5-dimethoxyphenyl) and 4-methoxyphenyl on the thienopyrimidinone. proteases). Fluorine substituents could improve membrane permeability but reduce solubility compared to methoxy groups .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (): Core Structure: Benzothiazole instead of quinolinone. Substituents: Trifluoromethylbenzothiazole and 2,5-dimethoxyphenyl. Implications: Benzothiazole derivatives are often associated with anticancer and antimicrobial activities. The trifluoromethyl group may enhance metabolic stability and binding affinity through hydrophobic interactions .

Acetamide Side Chain Derivatives

- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Core Structure: Morpholinone instead of quinolinone. Substituents: Acetyl and dimethyl groups on the morpholinone, with 4-isopropylphenyl on the acetamide.

Antioxidant Coumarin Derivatives ()

- N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide: Core Structure: Coumarin with a thiazolidinone moiety. Activity: Demonstrated superior antioxidant activity compared to ascorbic acid. Implications: The coumarin core’s conjugated system facilitates radical scavenging, whereas the target quinolinone compound may prioritize enzyme inhibition over antioxidant effects .

Comparative Data Table

Key Findings and Implications

- Quinolinone Core: Critical for enzyme interactions; substituents like 4-fluorobenzoyl enhance binding via halogen effects, while methoxy groups improve solubility .

- Heterocycle Variation: Thienopyrimidinone and benzothiazole analogs suggest broader target applicability, depending on core electronic properties .

- Substituent Effects : Fluorine and trifluoromethyl groups enhance stability and binding, whereas ethoxy/ethyl groups may trade electronic effects for lipophilicity .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C28H25FN2O5

- Molecular Weight : 488.5 g/mol

- CAS Number : 895652-56-9

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

- Antioxidant Activity : The presence of methoxy groups is known to enhance the antioxidant properties of phenolic compounds, which can protect against oxidative stress in neuronal tissues.

- Neuroprotective Effects : Preliminary studies suggest that related compounds may modulate neurotransmitter levels and provide neuroprotection in models of epilepsy and neurodegenerative diseases .

- Anticancer Properties : The quinoline moiety is associated with anticancer activity, potentially through the inhibition of cancer cell proliferation and induction of apoptosis .

Neuroprotective Effects

In a study examining the neuroprotective effects of similar compounds, it was found that they could significantly reduce seizure activity in animal models. The modulation of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA) was observed, indicating a potential for treating epilepsy .

Anticancer Activity

The compound's structure suggests it may inhibit certain cancer cell lines. Research on quinoline derivatives has shown that they can induce apoptosis in various cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Case Study 1: Neuroprotective Effects in Zebrafish Models

In an experimental setup using zebrafish models, a related compound demonstrated significant neuroprotective effects against pentylenetetrazole-induced seizures. The study highlighted alterations in metabolic profiles, including increased levels of neurosteroids which are crucial for neuronal health .

Case Study 2: Anticancer Efficacy

A study focused on quinoline derivatives showed that compounds with structural similarities to this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Condensation of 4-fluorobenzoyl chloride with a quinolinone precursor under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form the 3-(4-fluorobenzoyl)-4-oxoquinoline intermediate .

- Step 2 : Acetylation using acetyl chloride in dichloromethane, followed by purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethyl acetate .

- Critical Parameters : Reaction time (3–24 hours), stoichiometric control of acetyl chloride (1.5–2.0 equivalents), and temperature (room temperature for stability of the fluorobenzoyl group) .

- Yield : ~58% after recrystallization .

Q. How can the compound be characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 7.69 ppm for NH protons, δ 169.8 ppm for carbonyl carbons) .

- Mass Spectrometry : ESI/APCI(+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 347) .

- HPLC : Monitor purity (>95%) using a C18 column with a methanol/water gradient .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How to design experiments to assess the compound’s bioactivity against cancer targets?

- Methodological Answer :

- In Vitro Assays :

- Use cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays, with IC₅₀ calculations .

- Evaluate apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

- Molecular Docking :

- Target enzymes like topoisomerase II or kinase domains (PDB IDs: 1ZXM, 3DBS) using AutoDock Vina. Focus on interactions with the fluorobenzoyl and quinoline moieties .

- Control Experiments : Compare with structurally similar analogs (e.g., ethylphenyl or chlorophenyl derivatives) to isolate activity contributions .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis :

- Compare analogs (e.g., N-(4-ethylphenyl) vs. N-(4-methoxyphenyl) derivatives) to identify substituent effects on potency .

- Assay Standardization :

- Replicate studies under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) to minimize variability .

- Meta-Analysis : Pool data from PubChem and independent studies to identify trends (e.g., higher activity in fluorinated derivatives vs. chlorinated ones) .

Q. What strategies improve the compound’s solubility for in vivo studies?

- Methodological Answer :

- Formulation Optimization :

- Use co-solvents (e.g., PEG-400/water mixtures) or cyclodextrin-based encapsulation .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at the 2,5-dimethoxyphenyl ring without disrupting the quinoline core .

- Nanoformulation : Develop liposomal or polymeric nanoparticles (size: 100–200 nm) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.